3-Boc-3-Ethylaminopiperidine 3-Boc-3-Ethylaminopiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18421942
InChI: InChI=1S/C12H24N2O2/c1-5-14-12(7-6-8-13-9-12)10(15)16-11(2,3)4/h13-14H,5-9H2,1-4H3
SMILES:
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

3-Boc-3-Ethylaminopiperidine

CAS No.:

Cat. No.: VC18421942

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

3-Boc-3-Ethylaminopiperidine -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl 3-(ethylamino)piperidine-3-carboxylate
Standard InChI InChI=1S/C12H24N2O2/c1-5-14-12(7-6-8-13-9-12)10(15)16-11(2,3)4/h13-14H,5-9H2,1-4H3
Standard InChI Key BGXRAAQPXQUSBH-UHFFFAOYSA-N
Canonical SMILES CCNC1(CCCNC1)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Physicochemical Properties

3-Boc-3-Ethylaminopiperidine has the molecular formula C12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_2 and a molecular weight of 228.33 g/mol . The Boc group ((CH3)3COCONH\text{(CH}_3\text{)}_3\text{COCONH}) protects the amine functionality, while the ethylamino group (-NHCH2CH3\text{-NHCH}_2\text{CH}_3) introduces steric and electronic modifications. Key physicochemical properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointEstimated >300°C
Density~1.02 g/cm³
SolubilityEthanol, Methanol

The Boc group improves solubility in organic solvents, facilitating use in synthetic workflows . Limited data on melting points and stability suggest further characterization is needed.

Synthetic Routes

Protection of Piperidine Derivatives

A common strategy involves introducing the Boc group to piperidine precursors. For example, (R)-3-(Boc-Amino)piperidine is synthesized via hydrogenation of benzyl-protected intermediates followed by Boc protection . Adapting this approach, 3-ethylaminopiperidine could be alkylated with ethyl bromide before Boc protection.

Scheme 1: Hypothetical Synthesis

  • Alkylation: React 3-aminopiperidine with ethyl bromide in the presence of a base.

  • Boc Protection: Treat the product with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions .

Alternative Methodologies

Applications in Pharmaceutical Synthesis

3-Boc-3-Ethylaminopiperidine is primarily used as an intermediate in drug discovery. Similar Boc-protected piperidines are pivotal in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin, which treat type 2 diabetes . The Boc group enhances stability during coupling reactions, while the ethylamino group may influence receptor binding affinity.

Pharmacological and Pharmacokinetic Considerations

Metabolic Stability

Boc-protected amines generally exhibit prolonged plasma half-lives due to resistance to enzymatic degradation. In rat studies, analogues like 9 achieved plasma concentrations of 1965 ng/mL at CmaxC_{\text{max}} with slow clearance . These properties are advantageous for sustained therapeutic effects.

Selectivity and Efficacy

The ethylamino group may enhance selectivity for target receptors. In CB1 antagonists, bulkier substituents at the 3-position improve selectivity over CB2 receptors . For instance, compound 18 in showed >4000-fold selectivity for CB1, attributed to its sulfonamide group . Although 3-Boc-3-Ethylaminopiperidine lacks a sulfonamide, its ethylamino group could similarly modulate receptor interactions.

Analytical Characterization

Limited data exist for 3-Boc-3-Ethylaminopiperidine, but standard techniques apply:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR would confirm the Boc and ethylamino groups.

  • HPLC: Reverse-phase HPLC with UV detection can assess purity.

  • Mass Spectrometry: High-resolution MS would verify the molecular ion (m/z=228.33m/z = 228.33) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator